Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper
Description
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper, abbreviated as [Cu(hfac)₂], is a copper(II) complex with two hexafluoroacetylacetonate (hfac⁻) ligands. The hfac⁻ ligand, derived from 1,1,1,5,5,5-hexafluoropentane-2,4-dione (CAS 1522-22-1), is highly fluorinated, conferring enhanced volatility, thermal stability, and Lewis acidity to the complex . This compound is widely used in chemical vapor deposition (CVD) for copper and copper oxide thin films , catalysis, and as a precursor in heterometallic molecular architectures . Its octahedral coordination geometry, often distorted due to the Jahn-Teller effect, facilitates diverse reactivity with nitrogen- and oxygen-donor ligands .
Properties
IUPAC Name |
copper;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Cu/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXGNBMOOYOYIS-PAMPIZDHSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2CuF12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14781-45-4, 155640-85-0 | |
| Record name | Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014781454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper(II) hexafluoroacetylacetonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Aqueous Method
In a representative procedure, copper(II) nitrate trihydrate is dissolved in water and mixed with a methanolic solution of Hhfac. Ammonia is added dropwise to deprotonate the ligand, forming a deep-blue solution. The product precipitates upon cooling and is recrystallized from chloroform or carbon tetrachloride. The reaction stoichiometry follows:
This method yields hydrated forms (e.g., [Cu(hfac)₂·H₂O]) unless rigorously dehydrated.
Non-Aqueous Method
To avoid hydration, anhydrous copper(II) acetate is refluxed with Hhfac in ethanol or acetone. The ligand acts as both a reactant and base, eliminating the need for external deprotonation agents. The product is isolated via solvent evaporation and purified by sublimation under reduced pressure.
Structural and Spectroscopic Characterization
Crystal Structure Analysis
X-ray diffraction studies reveal that [Cu(hfac)₂] adopts a distorted octahedral geometry with two bidentate hfac ligands occupying equatorial positions. The Cu–O bond lengths range from 1.92–2.00 Å, while axial positions may host solvent molecules (e.g., H₂O) or remain vacant. For instance, Bush and Fenton (1970) reported a centrosymmetric structure with Cu–O distances of 1.924 Å and 2.004 Å, stabilized by Jahn-Teller distortions.
Infrared Spectroscopy
The IR spectrum of [Cu(hfac)₂] shows characteristic shifts in the β-diketone’s C=O and C–F stretches. The symmetric and asymmetric C=O vibrations appear at 1,610–1,630 cm⁻¹ and 1,570–1,590 cm⁻¹, respectively, indicating coordination to the metal center. The C–F stretches are observed as intense bands near 1,200–1,250 cm⁻¹.
Electronic Spectroscopy
UV-Vis spectra in chloroform exhibit a broad absorption band at 600–700 nm, assigned to the d-d transitions of Cu(II) in an octahedral field. The ligand-to-metal charge transfer (LMCT) bands appear below 400 nm.
Reaction Dynamics and Adduct Formation
[Cu(hfac)₂] serves as a precursor for polynuclear complexes. For example, reaction with pyrazine (pyz) in carbon tetrachloride yields linear coordination polymers (e.g., [Cu(hfac)₂(pyz)]ₙ) or dinuclear species (e.g., [Cu(hfac)₂]₂(pyz)), depending on the stoichiometry. Structural analyses of these adducts reveal:
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1:1 Complexes : Pyrazine bridges two copper centers via Cu–N bonds (2.529 Å), forming infinite chains.
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2:1 Complexes : Square-pyramidal geometry at copper, with axial Cu–N distances of 2.250 Å.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Hydration Control : Hydrated species complicate crystallization. Anhydrous conditions or post-synthesis drying (e.g., P₂O₅ desiccation) are critical for obtaining pure [Cu(hfac)₂].
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Ligand Purity : Residual HCl from Hhfac synthesis can protonate the ligand, reducing coordination efficiency. Neutralization with NaHCO₃ before complexation mitigates this issue.
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Solvent Choice : Non-polar solvents (e.g., CCl₄) favor monomeric forms, while polar solvents promote oligomerization .
Chemical Reactions Analysis
Types of Reactions
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper undergoes various chemical reactions, including:
Substitution Reactions: The ligand exchange reactions where the hexafluoropentane-2,4-dione ligands can be replaced by other ligands such as diazines.
Coordination Reactions: Formation of adducts with other ligands, altering the coordination environment around the copper center.
Common Reagents and Conditions
Common reagents used in these reactions include diazines like 2,3,5-trimethylpyrazine, 5-methylpyrimidine, and 3-methylpyridazine. These reactions are typically carried out in solvents like light petroleum under controlled temperature conditions .
Major Products
The major products formed from these reactions are various copper complexes with different coordination environments, which can be characterized by techniques such as X-ray crystallography .
Scientific Research Applications
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper involves its ability to coordinate with various ligands, altering its electronic structure and reactivity. The copper center can participate in redox reactions, facilitating electron transfer processes that are crucial in catalytic applications .
Comparison with Similar Compounds
Comparison with Similar Metal Hexafluoroacetylacetonates
Structural and Crystallographic Features
Key Insights :
- Jahn-Teller Distortion : Unique to Cu(II) (d⁹ configuration), leading to elongated bonds and structural flexibility, unlike Pd(II) (d⁸, square planar) or Mn(II) (d⁵, high-spin) .
- Isomerism : Cu(hfac)₂ forms both cis and trans isomers in co-crystals, influencing packing and intermolecular interactions (e.g., C–H···F contacts) .
Physicochemical Properties
| Property | Cu(hfac)₂ | Pd(hfac)₂ | Mn(hfac)₂ | Co(hfac)₂ |
|---|---|---|---|---|
| Melting Point (°C) | 135–138 (hydrate) | 210–212 | 160–162 | 145–148 |
| Volatility | High (CVD applications) | Very high (superior for Pd deposition) | Moderate | Low (due to aqua ligands) |
| Solubility | Chloroform, hexane | Chloroform, THF | Dichloromethane | Ethanol, acetone |
| Magnetic Behavior | Paramagnetic (d⁹) | Diamagnetic (d⁸) | Ferromagnetic (d⁵) | Paramagnetic (d⁷) |
Thermal Stability :
- Cu(hfac)₂ decomposes at ~250°C to form Cu/CuO films , while Pd(hfac)₂ is stable up to 300°C, making it suitable for high-temperature CVD .
- Co(hfac)₂ exhibits lower volatility due to aqua ligands, limiting its use in gas-phase deposition .
Ligand Exchange Reactions
- Cu(hfac)₂: Reacts with pyrazoles, selenadiazoles, and nitroxide radicals to form adducts with tunable magnetic and optical properties . For example, reaction with 4-methyl-1,2,3-selenadiazole yields a monoclinic complex (P21/c space group) .
- Ni(hfac)₂: Less reactive toward nitrogen donors but forms stable Schiff base complexes for magnetic studies .
- Mn(hfac)₂ : Engages in ferromagnetic coupling via pyrimidine bridges, unlike the antiferromagnetic interactions in Cu(hfac)₂ derivatives .
Research Findings and Case Studies
Case Study: Cu(hfac)₂ in Heterometallic Architectures
Cu(hfac)₂ reacts with lanthanide Schiff base ligands to form NiII-LnIII complexes, where the Cu center acts as a Lewis acid to stabilize the structure. Magnetic studies reveal weak antiferromagnetic interactions (θ = −2.5 K) .
Case Study: Isomerism in Cu(hfac)₂ Complexes
A 2:1 co-crystal of cis/trans-[Cu(hfac)₂(4-phenylpyridine N-oxide)₂] demonstrates how isomerism affects crystal packing. The trans isomer adopts a centrosymmetric structure, while the cis isomer exhibits disordered ligands, influencing solubility and reactivity .
Biological Activity
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper (often abbreviated as Cu(hfac)₂) is a coordination compound belonging to the class of β-diketonate complexes. These compounds are known for their unique properties and applications in various fields including catalysis, materials science, and biological systems. This article explores the biological activity of Cu(hfac)₂ through a detailed examination of its synthesis, structural characteristics, and biological implications.
Cu(hfac)₂ has a molecular formula of C₁₀H₂F₁₂CuO₄ and a molecular weight of 472.79 g/mol. The compound is characterized by its high volatility and solubility in both polar and non-polar organic solvents. It typically forms stable complexes with various ligands due to the chelating nature of the β-diketonate ligand.
Synthesis
The synthesis of Cu(hfac)₂ typically involves the reaction of copper(II) salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione in the presence of a suitable solvent. The resulting complex can be purified through recrystallization techniques.
Structural Characteristics
The crystal structure of Cu(hfac)₂ has been analyzed using X-ray diffraction techniques. The compound exhibits a distorted octahedral geometry around the copper center, with bond lengths that conform to typical values for copper-oxygen coordination complexes. The presence of fluorinated groups contributes to its unique electronic properties.
Cytotoxicity Studies
Research has indicated that Cu(hfac)₂ exhibits varying levels of cytotoxicity against different cell lines. For instance:
- HeLa Cells : Studies show that Cu(hfac)₂ is less cytotoxic than traditional chemotherapeutic agents like cisplatin. The cytotoxicity was measured using standard assays which indicated that Cu(hfac)₂ demonstrated approximately five times lower toxicity compared to cisplatin .
- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This effect is attributed to the complex's ability to interact with cellular components and disrupt normal cellular function.
Antimicrobial Activity
Cu(hfac)₂ has also been investigated for its antimicrobial properties. Preliminary studies suggest that the compound exhibits inhibitory effects against various bacterial strains. These findings indicate potential applications in developing antimicrobial coatings or treatments.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves reacting copper(II) salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfac) under controlled stoichiometry. Solvent choice (e.g., ethanol, dichloromethane) and temperature (25–60°C) significantly affect crystallinity. Recrystallization from ether-dichloromethane mixtures improves purity, as evidenced by single-crystal X-ray diffraction (SC-XRD) analysis . Reaction monitoring via IR spectroscopy confirms ligand coordination by tracking ν(C=O) shifts from ~1600 cm⁻¹ (free ligand) to ~1530 cm⁻¹ (coordinated) .
Q. How is the molecular and crystal structure of this copper complex determined, and what insights do bond parameters provide?
- Methodology : SC-XRD reveals a square-planar geometry around Cu(II), with Cu–O bond lengths ranging from 1.90–1.95 Å. Triclinic (P1) or monoclinic (P2₁/c) space groups are common, with unit cell parameters (e.g., a = 10.3830 Å, α = 99.055°) dependent on co-crystallized ligands like 4-phenylpyridine-N-oxide . Bond angle distortions (e.g., O–Cu–O ~90°) indicate ligand field effects, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F···H contacts) stabilizing the lattice .
Advanced Research Questions
Q. How do cis/trans isomerism and cocrystallization phenomena occur in this complex, and what methods resolve structural ambiguities?
- Methodology : Cocrystals of cis/trans isomers (e.g., with 4-phenylpyridine-N-oxide) form due to steric and electronic effects of CF₃ groups. SC-XRD combined with DFT calculations distinguishes isomers by comparing experimental vs. computed bond angles (e.g., O–Cu–O deviations >5° indicate isomer mixing). Powder XRD and thermal analysis (TGA/DSC) further validate phase purity and stability .
Q. What methodological challenges arise when integrating spectroscopic data (e.g., EPR, UV-Vis) with crystallographic results to explain electronic structure discrepancies?
- Methodology : EPR spectra (g∥ ≈ 2.25, g⊥ ≈ 2.05) suggest a dx²−y² ground state, but SC-XRD may show minor tetragonal distortions. Multivariate analysis reconciles data by correlating ligand field parameters (10Dq) from UV-Vis (d-d transitions ~600–800 nm) with Jahn-Teller distortion metrics from crystallography . Contradictions arise when solvent polarity alters ligand geometry, necessitating solvent-dependent spectroscopic studies .
Q. How can researchers design experiments to probe the complex’s reactivity in catalytic or magnetic applications, considering conflicting reports on its stability?
- Methodology : Thermolysis studies (TGA-MS) under inert atmospheres identify decomposition pathways (e.g., ligand loss at ~200°C). Magnetic susceptibility measurements (SQUID) reveal weak antiferromagnetic coupling (J ≈ −10 cm⁻¹) in dimeric forms, but reproducibility issues require strict control of crystallinity and solvent residues . Contradictions in catalytic activity (e.g., oxidation reactions) are addressed by comparing turnover numbers under varying O₂ pressures and ligand:substrate ratios .
Q. What theoretical frameworks guide the interpretation of substituent effects on the complex’s physicochemical properties?
- Methodology : Density Functional Theory (DFT) models (e.g., B3LYP/def2-TZVP) quantify CF₃ electron-withdrawing effects on redox potentials (E₁/₂ shifts ~0.3 V per substituent). Conceptual DFT descriptors (e.g., electrophilicity index) correlate with experimental Lewis acidity trends in catalysis. Discrepancies between theory and experiment often stem from neglecting solvation effects, requiring implicit solvent models (e.g., COSMO) .
Methodological Contradictions & Resolution
Q. Why do conflicting reports exist regarding the complex’s coordination number (4 vs. 5), and how can researchers resolve this?
- Resolution : SC-XRD typically shows four-coordinate geometry, but EXAFS may suggest five-coordination due to solvent adducts. Controlled synthesis in anhydrous conditions and low-temperature crystallography (100 K) minimize solvent interference. Spectroscopic titration (e.g., UV-Vis with pyridine) identifies labile axial ligands .
Q. How should researchers address inconsistencies in catalytic performance attributed to sample purity?
- Resolution : ICP-MS quantifies trace metal impurities (e.g., Fe³⁺), while elemental analysis (C/H/N) verifies ligand stoichiometry. Comparative studies using samples purified via sublimation (vs. recrystallization) isolate purity effects. Reproducibility is enhanced by reporting detailed synthetic protocols (e.g., stirring time, drying temperature) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
